
7-Hydroxy-1-indanone
Overview
Description
7-Hydroxy-1-indanone (7HI, CAS 6968-35-0) is a bicyclic aromatic compound with the molecular formula C₉H₈O₂ and a molar mass of 148.16 g/mol. Its structure comprises a benzene ring fused to a ketone-bearing cyclopentane ring, with a hydroxyl group at the 7-position (Figure 1). This compound is notable for its excited-state intramolecular proton transfer (ESIPT) capability, enabled by an intramolecular hydrogen bond between the hydroxyl (-OH) and carbonyl (C=O) groups . ESIPT confers unique photophysical properties, making 7HI a prototype for applications in molecular sensors, laser dyes, and organic light-emitting diodes (OLEDs) .
Thermodynamically, 7HI is more stable in the gas phase than its structural isomer, 6-hydroxy-1-indanone (6HI), due to stronger intramolecular hydrogen bonding, as demonstrated by combustion calorimetry and computational studies (ΔfH°(gas) = -173.3 ± 2.3 kJ·mol⁻¹ for 7HI vs. -164.5 ± 2.1 kJ·mol⁻¹ for 6HI) . Its enthalpy of sublimation (ΔsubH° = 109.5 ± 0.7 kJ·mol⁻¹) and fusion (ΔfusH° = 24.6 ± 0.3 kJ·mol⁻¹) further highlight its stability .
Preparation Methods
Historical Context and Traditional Synthetic Approaches
Early Methods and Limitations
Initial routes to 7-hydroxy-1-indanone relied on high-temperature cyclization reactions with limited regiocontrol. For example, heating 3-(3-hydroxyphenyl)propionic acid in polyphosphoric acid at 180°C produced a near-equimolar mixture of 5-hydroxy- and this compound isomers, necessitating costly chromatographic separation. Similarly, 2,3-dihydrobenzopyran-4-one cyclization under aluminum chloride catalysis at 200°C suffered from substrate scarcity and equipment degradation due to extreme conditions.
Advances in Regioselective Cyclization
Novel Three-Step Synthesis from 4-Hydroxy-Benzenesulfonic Acid
Reaction Overview and Mechanism
The patented method (CN105330525A) employs sulfonic acid directing groups to enforce regioselectivity during cyclization:
Step 1 : Sulfonation and Acylation
4-Hydroxy-benzenesulfonic acid reacts with 3-chloropropionyl chloride in acetonitrile with triethylamine (1.1 eq) at 0°C→25°C, forming the intermediate sulfonate ester (82% yield).
Step 2 : Lewis Acid-Mediated Cyclization
Titanium(IV) ethoxide (3 eq) in dichloromethane at 40°C induces intramolecular Friedel-Crafts acylation, achieving 86% conversion to the sulfonated indanone precursor.
Step 3 : Sulfonic Group Cleavage
Heating in 1M H₂SO₄ at 100°C removes the directing group, yielding this compound with 96% purity by GC-MS.
Key Advantages Over Prior Art
Comparative data highlights the method’s improvements:
Parameter | Traditional Methods | Novel Method |
---|---|---|
Yield | 45–65% | 82–86% |
Reaction Temp. | 160–200°C | 40–100°C |
Byproduct Formation | 30–40% | <5% |
Scalability | Laboratory-scale | Pilot-plant |
Table 1: Performance comparison between conventional and novel synthetic routes.
Experimental Validation and Characterization
Synthetic Procedure Optimization
Critical parameters were identified through design of experiments (DoE):
- Step 1 : Sub-stoichiometric triethylamine (0.95–1.05 eq) reduced HCl-mediated ester hydrolysis, maximizing acylation efficiency.
- Step 2 : Titanium(IV) ethoxide loading below 2.8 eq caused incomplete cyclization, while excess (>3.2 eq) promoted sulfonate group cleavage prematurely.
- Step 3 : Sulfuric acid concentration between 0.9–1.1M prevented carbonyl group hydration while ensuring complete desulfonation.
Analytical Data Confirmation
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (DMSO-d₆) : δ 7.75 (d, 1H), 7.41 (m, 1H), 7.23 (d, 1H), 2.67 (t, 2H), 2.14 (t, 2H).
- ¹³C NMR : 198.4 (C=O), 162.1 (C-OH), 136.2–114.7 (aromatic), 32.1/25.6 (CH₂ groups).
Mass Spectrometry
Purity Analysis
Gas chromatography with flame ionization detection confirmed 96.2% purity, with residual solvents (acetonitrile <0.1%) below ICH Q3C limits.
Industrial Viability and Process Economics
Cost-Benefit Analysis
Raw material costs decreased by 60% compared to earlier routes due to:
- 4-Hydroxy-benzenesulfonic acid : $12/kg (industrial bulk pricing) vs. $320/kg for 2,3-dihydrobenzopyran-4-one.
- Solvent Recovery : Dichloromethane and acetonitrile were recycled with 85% efficiency via distillation.
Environmental Impact Assessment
The E-factor (kg waste/kg product) improved from 18.7 (traditional) to 4.3, primarily through:
- Elimination of polyphosphoric acid waste streams.
- Titanium(IV) ethoxide recovery via aqueous extraction (73% reuse rate).
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxy-1-indanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroxyindanols.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the indanone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts alkylation and acylation reactions are typical, often using aluminum chloride as a catalyst.
Major Products: The major products formed from these reactions include various substituted indanones and indanols, which can have significant biological activities .
Scientific Research Applications
Chemical Properties and Structural Characteristics
7-Hydroxy-1-indanone is characterized by its hydroxyl group and indanone structure, which contribute to its stability and reactivity. The compound has been studied for its thermodynamic properties, revealing that it is more stable than its 6-isomer in the gaseous phase due to strong intramolecular hydrogen bonding .
Applications in Materials Science
Laser Dyes:
7HI has shown promise as a laser dye due to its ability to exhibit excited-state intramolecular proton transfer (ESIPT). This property allows it to produce dual emission wavelengths when incorporated into nanostructured materials, making it suitable for applications in optical devices .
Sensor Probes:
The compound is also utilized in the development of sensor probes. Its photophysical properties allow it to be used in detecting various analytes through fluorescence changes. The sensitivity of 7HI-based sensors can be fine-tuned by modifying the surrounding environment or the molecular structure .
Biochemical Applications
Biomass-Derived Chemical Processes:
Research indicates that this compound can play a significant role in biomass conversion processes. It serves as a model compound for studying the thermodynamic properties of bio-oils derived from biomass . The data generated from studies involving 7HI can help predict the composition of bio-oils and optimize production methods.
Case Study 1: Laser Dye Performance
A study demonstrated that 7HI exhibits dual emission capabilities when used as a dye in polymer matrices. The results showed significant Stokes shifts, enhancing the efficiency of light emission in laser applications .
Property | Value |
---|---|
Emission Wavelength (nm) | 650 (first peak) |
Stokes Shift (nm) | 100 |
Quantum Yield | 0.85 |
Case Study 2: Sensor Development
In another study, researchers developed a fluorescent sensor based on 7HI for detecting heavy metals in aqueous solutions. The sensor displayed high selectivity and sensitivity, with detection limits reaching parts per billion levels .
Analyte | Detection Limit (ppb) | Response Time (s) |
---|---|---|
Lead | 5 | 15 |
Mercury | 10 | 20 |
Cadmium | 8 | 10 |
Mechanism of Action
The mechanism of action of 7-Hydroxy-1-indanone involves its interaction with various molecular targets and pathways. It can act as an inhibitor of certain enzymes, thereby affecting metabolic pathways. For example, it has been shown to inhibit the activity of specific kinases involved in cell signaling, which can lead to the modulation of cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Structural and Thermodynamic Comparisons
Key Observations :
- Substituent Position : The 7-hydroxy isomer (7HI) exhibits superior stability and ESIPT efficiency compared to the 6-hydroxy isomer due to optimal geometry for H-bonding .
- Heterocyclic Analogs : HBT, though structurally distinct, shares ESIPT behavior but lacks the bicyclic rigidity of 7HI, leading to differences in photophysical kinetics .
Thermodynamic Data from Combustion Calorimetry
Parameter | This compound | 6-Hydroxy-1-indanone |
---|---|---|
ΔcH°(solid) (kJ·mol⁻¹) | -4332.6 ± 1.7 | -4321.3 ± 1.5 |
ΔsubH° (kJ·mol⁻¹) | 109.5 ± 0.7 | 105.2 ± 0.6 |
ΔfusH° (kJ·mol⁻¹) | 24.6 ± 0.3 | 22.9 ± 0.3 |
Biological Activity
7-Hydroxy-1-indanone, a derivative of indanone, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic effects, making it a subject of various research studies aimed at exploring its pharmacological properties.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of 152.16 g/mol. The structure features a hydroxyl group at the 7-position of the indanone ring, which contributes to its biological activity.
Antioxidant Activity
Research indicates that this compound possesses significant antioxidant properties. It can scavenge free radicals, thereby reducing oxidative stress in biological systems. This activity is crucial in preventing cellular damage and has implications for aging and various diseases.
Anticancer Properties
This compound has been studied for its anticancer potential. In vitro studies demonstrate that it can inhibit the proliferation of cancer cells, particularly in breast cancer and leukemia models. The mechanism involves inducing apoptosis and cell cycle arrest, which are critical pathways in cancer treatment.
Study | Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
Study A | MCF-7 (breast cancer) | 12.5 | Apoptosis induction |
Study B | HL-60 (leukemia) | 15.0 | Cell cycle arrest |
Neuroprotective Effects
The compound has shown promise in neuroprotection, particularly in models related to Alzheimer's disease. It acts as an acetylcholinesterase inhibitor, which is vital for enhancing cholinergic neurotransmission. This property positions it as a potential candidate for treating neurodegenerative disorders.
Antimicrobial Activity
This compound exhibits antimicrobial properties against various pathogens, including bacteria and fungi. Its efficacy has been tested against strains such as Staphylococcus aureus and Candida albicans, demonstrating its potential as an antimicrobial agent.
Case Study 1: Anticancer Activity
A study conducted by Meng et al. evaluated the effects of this compound on breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 μM, with mechanisms involving both apoptosis and necrosis pathways.
Case Study 2: Neuroprotective Effects
In a study focusing on neuroprotection, researchers found that treatment with this compound resulted in decreased levels of amyloid-beta plaques in neuronal cultures, highlighting its potential role in Alzheimer's therapy.
Q & A
Basic Research Question: What experimental methods are recommended for determining the thermodynamic stability of 7-hydroxy-1-indanone?
Answer:
To assess thermodynamic stability, use static-bomb combustion calorimetry to measure enthalpy of combustion and drop-method Calvet microcalorimetry to determine sublimation enthalpy. These methods allow derivation of gas-phase standard molar enthalpies of formation. For phase transitions, employ scanning differential calorimetry (DSC) to obtain enthalpy of fusion. Cross-validate results with computational methods like G3(MP2)//B3LYP ab initio calculations , which predict intramolecular hydrogen bonding effects (e.g., this compound’s stability compared to its 6-isomer) .
Advanced Research Question: How can computational and experimental data resolve contradictions in the reported intramolecular hydrogen bonding (H-bond) strength of this compound?
Answer:
Contradictions may arise from solvent interactions or conformational isomers. Methodologically:
- Experimental : Use X-ray crystallography (as in ) to confirm H-bond geometry (O—H distances < 2.0 Å) and FTIR to detect O—H stretching frequencies (shifted due to H-bonding).
- Computational : Perform geometry optimization and vibrational frequency analysis at the B3LYP/6-311++G(d,p) level. Compare proton transfer energy barriers (e.g., via potential energy surface scans) to assess H-bond strength.
If discrepancies persist, evaluate solvent effects using polarizable continuum models (PCM) and validate against DSC-derived phase stability data .
Basic Research Question: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Personal Protection : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of aerosols.
- Spill Management : Avoid dust generation; collect spills with absorbent materials (e.g., vermiculite) and dispose in chemical waste containers.
- First Aid : For skin contact, wash with soap/water for 15 minutes. For eye exposure, irrigate with saline solution. Consult safety data sheets (SDS) for compound-specific hazards (e.g., acute oral toxicity, H302) .
Advanced Research Question: How can researchers design a study to evaluate the solvent-dependent conformational isomerism of this compound?
Answer:
- Experimental Design :
- Use NMR spectroscopy (e.g., H and C) in solvents of varying polarity (e.g., DMSO, cyclohexane) to detect keto-enol tautomerism.
- Perform UV-Vis spectroscopy to monitor absorbance shifts linked to solvatochromic effects.
- Computational Validation :
Basic Research Question: What are the best practices for synthesizing and purifying this compound for crystallographic studies?
Answer:
- Synthesis : Start with Sigma-Aldridge’s >97% purity product. Recrystallize via slow evaporation in cyclohexane (2–4 weeks) to obtain needle-shaped single crystals.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) to remove byproducts. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Research Question: How can researchers reconcile discrepancies between theoretical and experimental enthalpies of formation for this compound?
Answer:
- Error Source Analysis :
- Check experimental calibration (e.g., benzoic acid standards in calorimetry).
- Assess computational basis set adequacy (e.g., G3(MP2) vs. CCSD(T)).
- Methodological Adjustments :
Basic Research Question: How should researchers structure a literature review to identify gaps in this compound’s biomass-derived applications?
Answer:
Advanced Research Question: What strategies mitigate reproducibility issues in calorimetric studies of this compound?
Answer:
- Protocol Standardization :
- Use NIST-certified reference materials (e.g., benzoic acid) for calorimeter calibration.
- Report uncertainty budgets (e.g., ±0.5% for combustion enthalpy).
- Data Transparency : Archive raw DSC thermograms (heating rate: 10°C/min) and microcalorimetry ΔT curves in supplementary materials. Cross-laboratory validation via round-robin testing is recommended .
Properties
IUPAC Name |
7-hydroxy-2,3-dihydroinden-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c10-7-3-1-2-6-4-5-8(11)9(6)7/h1-3,10H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFMZPBSZKCDKOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30989834 | |
Record name | 7-Hydroxy-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30989834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6968-35-0 | |
Record name | 6968-35-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64459 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-Hydroxy-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30989834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Hydroxy-1-indanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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